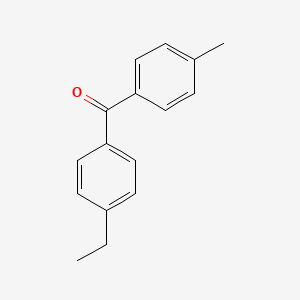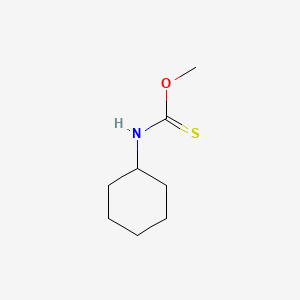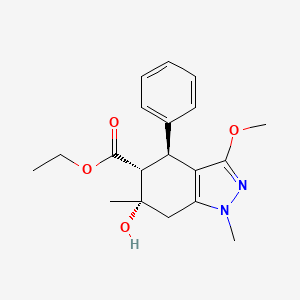![molecular formula C21H16N2O2 B14488269 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-84-7](/img/structure/B14488269.png)
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzoquinoline core substituted with an ethyl group at the first position and a nitrophenyl group at the third position. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach involves the use of substituted anthranilonitriles and trichloro-4-ethoxybut-3-enone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts and reaction conditions that enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is primarily based on its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Quinoline: A simpler analog without the ethyl and nitrophenyl substitutions.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
4-Aminoquinoline: Contains an amino group instead of a nitro group.
Uniqueness: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to its specific substitutions, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and nitrophenyl groups enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
63316-84-7 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-ethyl-3-(4-nitrophenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H16N2O2/c1-2-14-13-20(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,2H2,1H3 |
InChI Key |
MZIXVOFDWPTFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)




![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)

![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
-lambda~5~-arsane](/img/structure/B14488264.png)

